3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings . It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiophene ring, a fluorophenyl group attached at the 3-position, a methyl group at the 6-position, and a methylthio group at the 2-position . The presence of these different groups would likely confer unique chemical properties to the compound .Scientific Research Applications
Nuclear Magnetic Resonance Studies
One of the primary applications of similar bicyclic thiophene derivatives has been in nuclear magnetic resonance (NMR) studies, particularly focusing on through-space H–F spin coupling mechanisms. These studies shed light on the structural and electronic characteristics of such compounds, which are critical for understanding their reactivity and potential as building blocks in medicinal chemistry (Hirohashi, Inaba, & Yamamoto, 1976).
Synthesis and Biological Activity
Research into related pyrimidine heterocycles has demonstrated their significant role in medicinal chemistry due to their biological functions at the cellular level. These studies involve the design and synthesis of novel compounds with potential analgesic and anti-inflammatory activities. The nature of substituent groups on the pyrimidine core has been shown to play a major role in these activities, highlighting the versatility and potential of these compounds in drug design (Muralidharan, James Raja, & Asha Deepti, 2019).
Antitumor Activity
Further research into the derivatives of thieno[3,2-d]pyrimidine has revealed their potential antitumor activities. Compounds synthesized from these derivatives have been evaluated against various human cancer cell lines, showing promising results comparable to established chemotherapy agents like doxorubicin. This indicates the compound's potential application in developing new antitumor drugs (Hafez & El-Gazzar, 2017).
Herbicidal Activity
Additionally, derivatives of pyrimidinones, similar to the compound , have demonstrated good herbicidal activity against common agricultural pests. This suggests potential applications in developing new agrochemicals for crop protection, further expanding the utility of such compounds (Luo, Zhao, Zheng, & Wang, 2017).
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It is known that the compound is involved in a visible-light-mediated fluoroalkylation/cyclization tandem process . This process is compatible with a wide range of N-arylcinnamamides .
Biochemical Pathways
It is known that the compound is involved in a visible-light-mediated fluoroalkylation/cyclization tandem process .
Action Environment
It is known that the compound is involved in a visible-light-mediated fluoroalkylation/cyclization tandem process , which suggests that light conditions may play a role in its activity.
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological or pharmacological activity . Given its complex structure and the presence of several functional groups, it could be a promising candidate for further study in medicinal chemistry or drug discovery .
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS2/c1-8-7-11-12(20-8)13(18)17(14(16-11)19-2)10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFAYBRBKYONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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